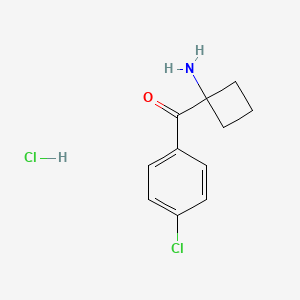
(1-Aminocyclobutyl)(4-chlorophenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanamines. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes a cyclobutane ring and a chlorobenzoyl group, making it a subject of interest in scientific studies.
準備方法
The synthesis of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride typically involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with cyclobutanamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity.
化学反応の分析
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride can be compared with other cyclobutanamines and chlorobenzoyl derivatives. Similar compounds include:
1-(4-bromobenzoyl)cyclobutan-1-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
1-(4-methylbenzoyl)cyclobutan-1-amine hydrochloride: Contains a methyl group instead of chlorine.
1-(4-nitrobenzoyl)cyclobutan-1-amine hydrochloride: Features a nitro group in place of chlorine. The uniqueness of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride lies in its specific chemical properties and reactivity, which make it suitable for particular applications.
特性
分子式 |
C11H13Cl2NO |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
(1-aminocyclobutyl)-(4-chlorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-9-4-2-8(3-5-9)10(14)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H |
InChIキー |
OUTWWINIMZPTJK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C(=O)C2=CC=C(C=C2)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


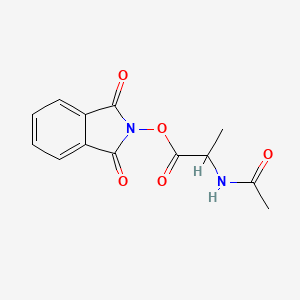
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)

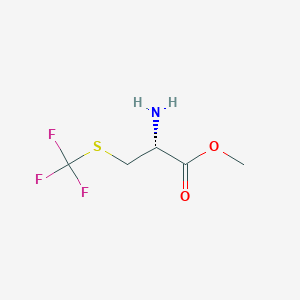
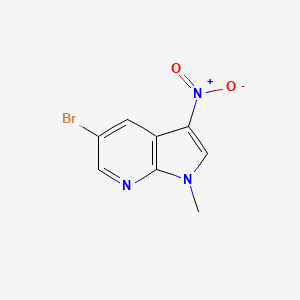
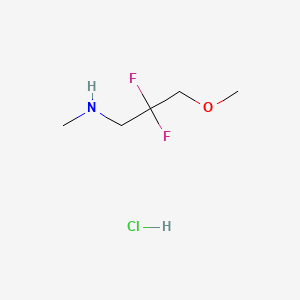

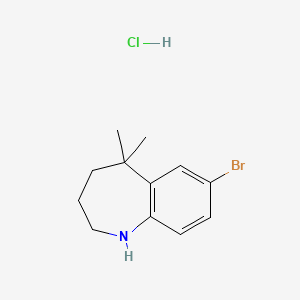
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
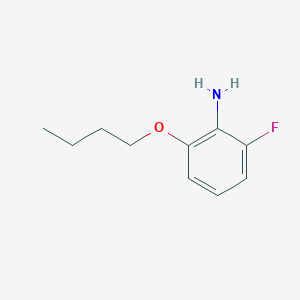

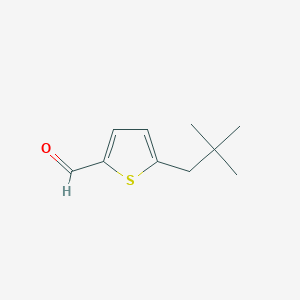

![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
